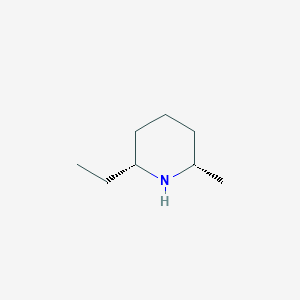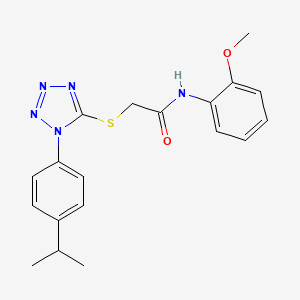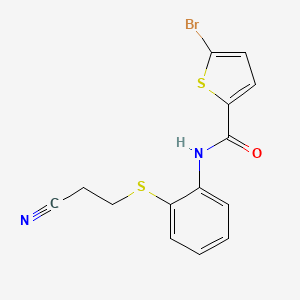![molecular formula C16H18N4O2 B2511487 3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide CAS No. 2034247-32-8](/img/structure/B2511487.png)
3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide" has been the subject of various studies. It has been synthesized through different methods and has shown potential in inhibiting specific enzymes and as a c-Met inhibitor. Additionally, it has been investigated for its potential as an anti-HIV-1 agent and as a selective inhibitor of Lck. The compound's physical and chemical properties have also been explored, including its pharmacokinetic profiles and potency in cellular assays .
Synthesis Analysis
The compound has been synthesized using various methods, including a parallel solution-phase approach, reductive ring opening of isoxazolidine moiety, and the reaction of 2-chloro-3-amin0-4-methylpyridine with 2-chloropyridine-3-carboxylic acid. These methods have resulted in good overall yields and high purity of the compound .
Molecular Structure Analysis
The molecular structure of the compound has been investigated in several studies, including X-ray co-crystal structural data and stereochemical investigations using NMR spectroscopy. These studies have provided insights into the conformation and structural properties of the compound .
Chemical Reactions Analysis
The compound has been involved in chemical reactions leading to the formation of various derivatives, such as phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety. These reactions have been studied for their impact on the activity and selectivity of the compound .
Physical and Chemical Properties Analysis
Studies have explored the physical and chemical properties of the compound, including its potential as a potent and selective HIV integrase inhibitor, its pharmacokinetic profiles, and its potency in cellular assays. These properties have been crucial in understanding the compound's potential therapeutic applications .
Relevant Case Studies
The compound has shown promise in inhibiting specific enzymes, such as Lck and c-Met kinase, and has demonstrated potential as an anti-HIV-1 agent. Additionally, its derivatives have been evaluated for their cytotoxicity activity and selectivity against various cancer cell lines. These case studies highlight the diverse pharmacological potential of the compound and its derivatives .
This comprehensive analysis provides a detailed overview of the compound "3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide," encompassing its synthesis, molecular structure, chemical reactions, and physical and chemical properties, along with relevant case studies demonstrating its potential therapeutic applications.
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides as potent and selective inhibitors of Lck: structure, synthesis and SAR. Reduction of chromano-piperidine-fused isoxazolidines: Tandem intramolecular rearrangements leading to 2-(methylamino)-4-oxo-N-phenyl-N-propyl-4H-chromene-3-carboxamide Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Stereochemical Investigations of Diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides by Nuclear Magnetic Resonance Spectroscopy (1D and 2D) Improvement in Synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide–methanol (1/1) IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides: Assessment of Substituent Effects Molecular Cocrystals of Carboxylic Acids. XXXI Adducts of 2-Aminopyrimidine and 3-Amino-1,2,4-triazole with Heterocyclic Carboxylic Acids
科学的研究の応用
Anti-HIV Activity
A related compound, "1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide," has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This highlights the therapeutic potential of pyrrolidine derivatives in the treatment of HIV-1 infections (Tamazyan et al., 2007).
Parallel Synthesis Applications
The parallel synthesis approach for "6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides" showcases the compound's utility in generating a diverse chemical library. This method emphasizes its applicability in the rapid synthesis of potential therapeutic agents, demonstrating the versatility of pyrrolidine and pyrimidine derivatives in drug discovery processes (Črček et al., 2012).
Antibacterial Agents
Research into pyridonecarboxylic acids as antibacterial agents, specifically "7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues," reveals the potential of pyrrolidine derivatives in creating more effective antibacterial treatments. These findings indicate the broad spectrum of activity these compounds may possess against various bacterial strains (Egawa et al., 1984).
Antitumor Studies
Non-classical antifolates, including "5-(N-phenylpyrrolidin-3-yl)-2,4,6-triaminopyrimidines," have been synthesized and evaluated for their cytotoxicity. These compounds have shown promise in antitumor studies, highlighting the therapeutic potential of pyrrolidine derivatives in cancer treatment (Huang et al., 2003).
Heterocyclic Synthesis
The utility of enaminonitriles in heterocyclic synthesis to create new pyrazole, pyridine, and pyrimidine derivatives demonstrates the compound's importance in developing novel heterocyclic compounds. This research emphasizes the compound's role in expanding the chemical space for potential pharmacological agents (Fadda et al., 2012).
特性
IUPAC Name |
3-(2-methylpyrimidin-4-yl)oxy-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-17-9-7-15(18-12)22-14-8-10-20(11-14)16(21)19-13-5-3-2-4-6-13/h2-7,9,14H,8,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLNYMRHLJPVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2511404.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2511405.png)

![6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2511409.png)

![8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2511413.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2511415.png)


![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511420.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)